

# Deferiprone-d3: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Deferiprone-d3

Cat. No.: B15564440

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## Introduction

**Deferiprone-d3** is the deuterated analog of Deferiprone, an orally active iron-chelating agent. Deferiprone is primarily used in the treatment of transfusional iron overload, a condition that can occur in patients with thalassemia major and other chronic anemias requiring frequent blood transfusions.<sup>[1]</sup> The introduction of deuterium (d3) into the N-methyl group of Deferiprone creates a stable, isotopically labeled version of the drug. This modification makes **Deferiprone-d3** an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of Deferiprone in biological matrices using mass spectrometry-based methods.<sup>[2]</sup> This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Deferiprone-d3**.

## Chemical Structure and Properties

**Deferiprone-d3** shares the same core structure as Deferiprone, a 3-hydroxy-1,2-dimethylpyridin-4-one. The key difference is the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group.

Table 1: Chemical Identifiers for **Deferiprone-d3** and Deferiprone

Identifier	Deferiprone-d3	Deferiprone
IUPAC Name	3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one[3]	3-hydroxy-1,2-dimethylpyridin-4-one[4]
CAS Number	1346601-82-8[5]	30652-11-0[4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> D <sub>3</sub> NO <sub>2</sub> [5]	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> [4]
Synonyms	3-hydroxy-2-methyl-1-(methyl-d <sub>3</sub> )-4(1h)-pyridinone, 1,2-Dimethyl-3-hydroxypyrid-4-one-d3[5][3]	Ferriprox, 1,2-dimethyl-3-hydroxy-4-pyridone[4]

Table 2: Physicochemical Properties of **Deferiprone-d3** and Deferiprone

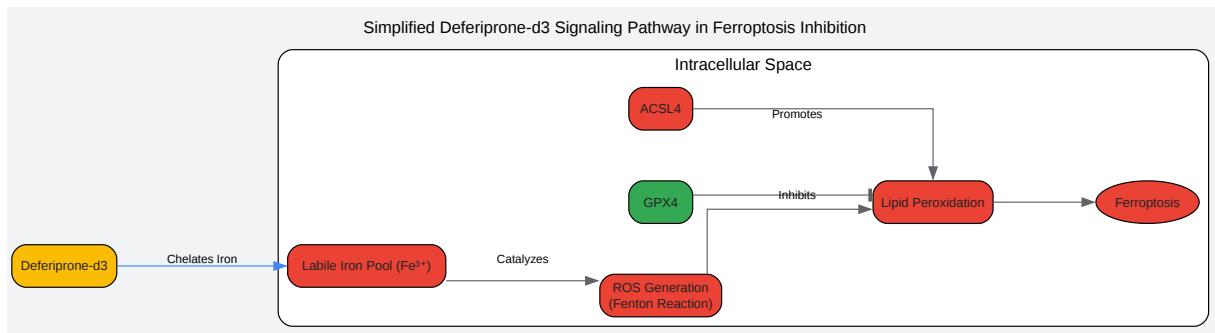
Property	Deferiprone-d3	Deferiprone
Molecular Weight	142.2 g/mol [5]	139.15 g/mol [4]
Melting Point	>244°C[3][6]	272-278°C[4]
Boiling Point	232.7 ± 40.0 °C at 760 mmHg[3]	Not available
Solubility	Soluble in Methanol, Water, and DMSO[5][3]	Slightly soluble in methanol and ethanol. Aqueous solubility is 14.3 mg/mL at pH 5.7.[7]
pKa	Not available	pKa1 = 3.3, pKa2 = 9.7[8]
logP	Not available	-0.77[4]
Appearance	Off-White Solid[3]	White to pinkish-white powder[7]

## Mechanism of Action and Signaling Pathways

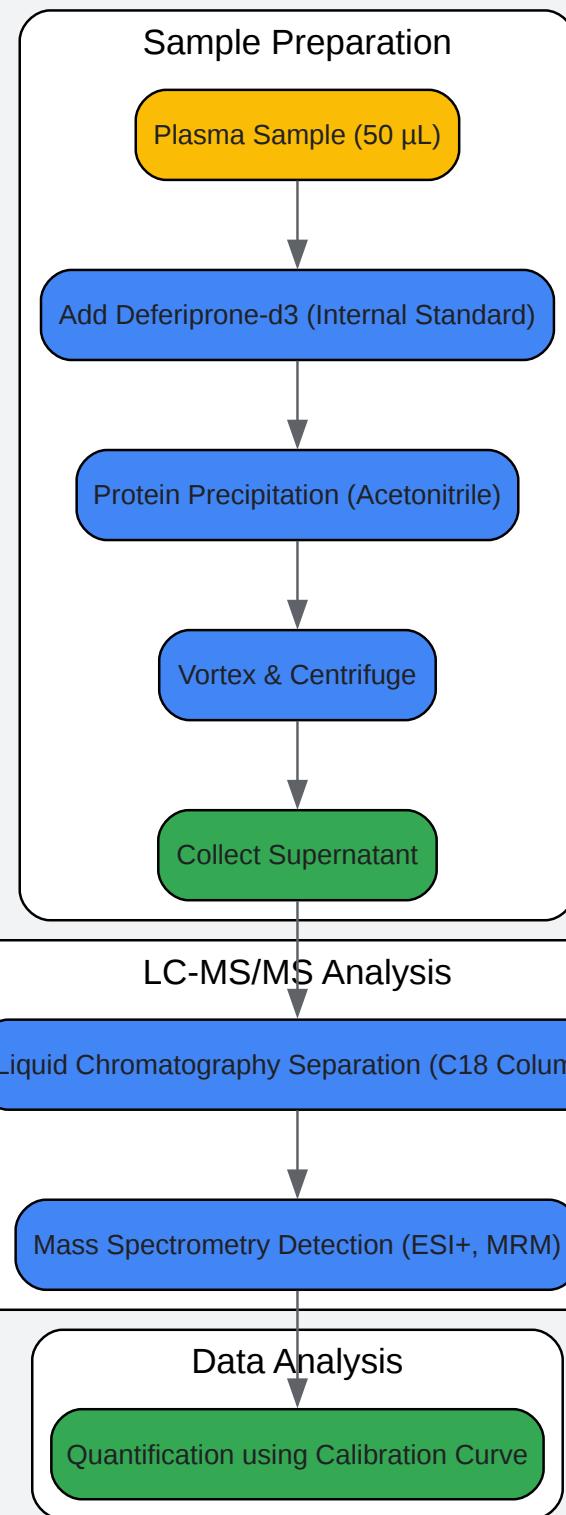
The primary mechanism of action of Deferiprone is its ability to chelate ferric iron (Fe<sup>3+</sup>). Deferiprone is a bidentate ligand that forms a stable 3:1 complex with iron, which is then

excreted from the body, primarily through the urine.<sup>[1]</sup> By reducing the labile iron pool within cells, Deferiprone mitigates the toxic effects of iron overload, including the generation of reactive oxygen species (ROS) via the Fenton reaction.

Recent studies have highlighted the role of Deferiprone in inhibiting ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.<sup>[9][10][11]</sup> Deferiprone's ability to chelate intracellular iron can protect cells from ferroptotic death.



## LC-MS/MS Workflow for Deferiprone Quantification

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